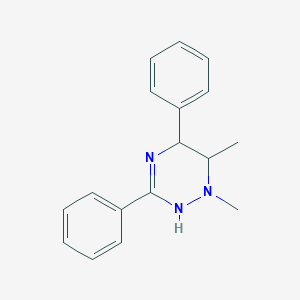
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring with two methyl groups and two phenyl groups attached
Métodos De Preparación
The synthesis of 1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or aldehydes. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired triazine ring.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazine oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenyl and methyl groups on the triazine ring can undergo substitution reactions with various electrophiles or nucleophiles. Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine N-oxides, while substitution reactions can introduce new functional groups onto the triazine ring.
Aplicaciones Científicas De Investigación
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: The triazine ring system is present in several pharmaceutical compounds. This compound derivatives are being investigated for their potential as drug candidates.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparación Con Compuestos Similares
1,6-Dimethyl-3,5-diphenyl-1,2,5,6-tetrahydro-1,2,4-triazine can be compared with other triazine derivatives, such as:
2,4,6-Trimethyl-1,3,5-triazine: This compound has three methyl groups attached to the triazine ring, making it more symmetrical and less sterically hindered.
2,4-Diphenyl-1,3,5-triazine: With two phenyl groups, this compound shares some structural similarities but lacks the additional methyl groups.
1,3,5-Triazine: The parent compound of the triazine family, which lacks any substituents on the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
23569-79-1 |
|---|---|
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
1,6-dimethyl-3,5-diphenyl-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C17H19N3/c1-13-16(14-9-5-3-6-10-14)18-17(19-20(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,18,19) |
Clave InChI |
SDAXPVZJYBXMLV-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N=C(NN1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
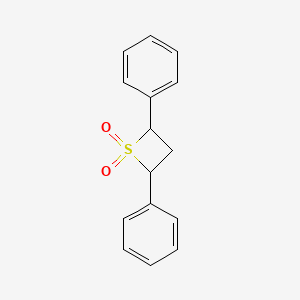
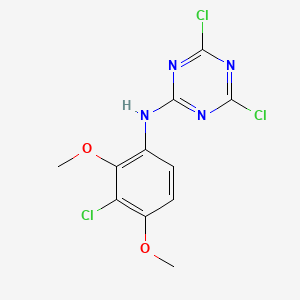
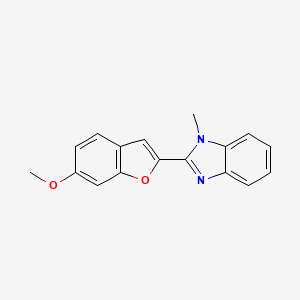
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
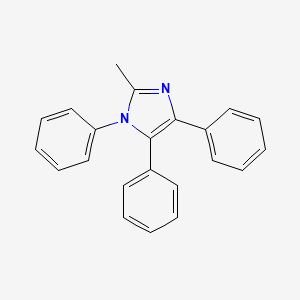
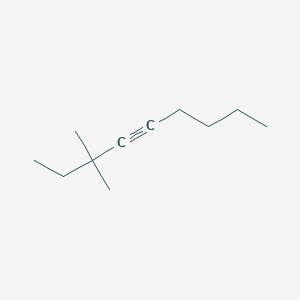
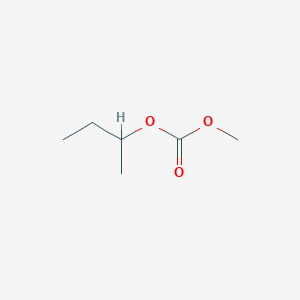


![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
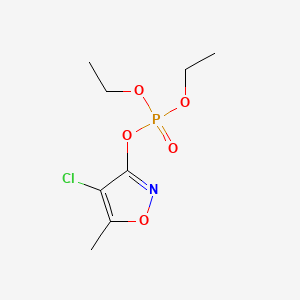
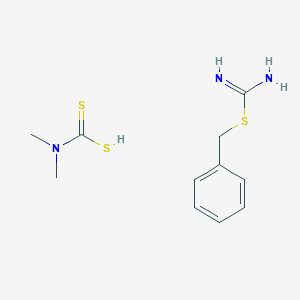
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
